1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one: , also known as ®-1-(3-methylpiperazin-1-yl)ethan-1-one , is a chemical compound with the following structure:
- It contains a piperazine ring and a phenyl group, making it an interesting molecule for various applications.
C7H14N2O
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 3-methylpiperazine with acetophenone under appropriate conditions.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol or methanol) with an acid catalyst (e.g., hydrochloric acid).
Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., as ligands for receptors).
Medicine: May have applications in drug discovery due to its structural features.
Industry: Used in the production of other compounds.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
Comparison with Similar Compounds
Similar Compounds: Other ketones, piperazine derivatives, and phenyl-containing compounds.
Uniqueness: Its combination of a piperazine ring and a phenyl group sets it apart from many other compounds.
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may continue to emerge.
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1 |
InChI Key |
VZSMILLAQBMCHD-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CC1CN(CCN1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.